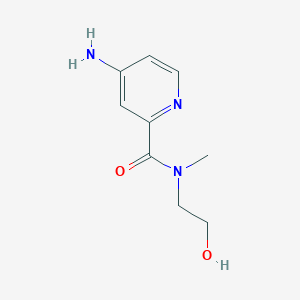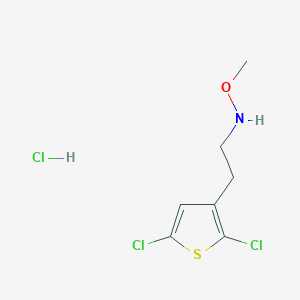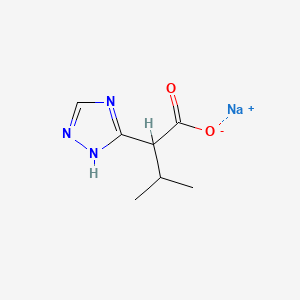
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as immune response, inflammation, and pain perception. The P2X7 receptor is also implicated in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, the development of selective P2X7 receptor antagonists such as A-438079 has significant therapeutic potential.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Neurodegenerative Diseases : 4-aminopyridine, a compound related to 4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide, has been studied for its therapeutic potential in neurodegenerative diseases. It is a potassium channel blocker shown to restore conduction in demyelinated axons, offering potential benefits in multiple sclerosis and spinal cord injuries (Hayes, 2006).
Materials Science Applications
- Corrosion Inhibition : Carbohydrate polymers, including those derived from or related to pyridine carboxamides, have been reviewed for their applications as corrosion inhibitors for metal substrates. These applications span various media, indicating the compound's potential in protecting metals from corrosion in different environmental conditions (Umoren & Eduok, 2016).
Biochemistry and Toxicology
- Toxicity and Safety of Acrylamide : While not directly related to this compound, the review by Friedman (2003) on the chemistry, biochemistry, and safety of acrylamide provides a comprehensive understanding of the biochemical pathways and potential toxicological implications of structurally related compounds. It highlights the need for understanding the formation, distribution, and role in human health of such compounds (Friedman, 2003).
Advanced Oxidation Processes
- Degradation of Acetaminophen : Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential of related compounds in environmental chemistry for removing recalcitrant compounds from water, thereby reducing environmental and human health risks associated with pharmaceutical pollutants (Qutob et al., 2022).
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-12(4-5-13)9(14)8-6-7(10)2-3-11-8/h2-3,6,13H,4-5H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTBDHRPYDHDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2445880.png)

![(1S,2R,3S,4S,5R)-5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol;hydrochloride](/img/structure/B2445885.png)

![(E)-ethyl 2-benzylidene-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2445887.png)



![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)



